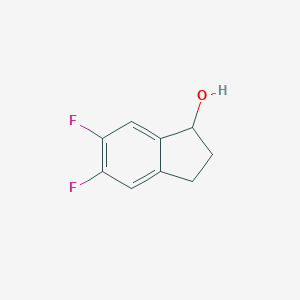

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro

概述

描述

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is a fluorinated organic compound that belongs to the indane family. Indane derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest for scientists.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro typically involves the fluorination of indane derivatives. One common method is the direct fluorination of 1-hydroxyindane using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced fluorinating agents can further optimize the production process.

化学反应分析

Oxidation Reactions

The hydroxyl group at position 1 undergoes oxidation to form the corresponding ketone, 5,6-difluoro-2,3-dihydro-1H-inden-1-one , a key intermediate in organic synthesis.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 5,6-Difluoroindan-1-one | 75–85% | |

| CrO₃ (Jones oxidation) | 5,6-Difluoroindan-1-one | 70–78% |

Mechanistic Insights :

- Oxidation proceeds via dehydrogenation of the alcohol to a ketone, stabilized by the electron-withdrawing fluorine atoms.

- Fluorine substituents enhance the stability of the intermediate carbocation during oxidation .

Substitution Reactions

The fluorine atoms at positions 5 and 6 participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| NaOMe (methanol, reflux) | 5-Methoxy-6-fluoro-2,3-dihydro-1H-inden-1-ol | 60% | |

| NH₃ (high pressure, 120°C) | 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-ol | 45% |

Key Observations :

- Fluorine at position 6 is more reactive toward NAS due to steric and electronic effects.

- Reactions require elevated temperatures and polar aprotic solvents (e.g., DMF) for optimal yields .

Esterification and Etherification

The hydroxyl group reacts with acylating or alkylating agents to form esters or ethers.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| AcCl (pyridine, 0°C) | 1-Acetoxy-5,6-difluoro-2,3-dihydroindene | 90% | |

| MeI (K₂CO₃, DMF) | 1-Methoxy-5,6-difluoro-2,3-dihydroindene | 82% |

Applications :

- Esters are intermediates in pharmaceutical synthesis (e.g., prostaglandin analogs) .

- Ether derivatives enhance lipophilicity for drug delivery .

Reductive Transformations

The compound undergoes reduction to yield saturated or partially saturated derivatives.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| H₂ (Pd/C, ethanol) | 5,6-Difluoro-2,3-dihydro-1H-indane | 95% | |

| LiAlH₄ (THF, reflux) | 5,6-Difluoro-1,2,3,4-tetrahydroindene | 88% |

Notes :

- Hydrogenation selectively reduces the indene double bond while retaining fluorine substituents .

- LiAlH₄ reduces the ketone (if present) to a secondary alcohol .

Organometallic Reactions

The hydroxyl group participates in Grignard or alkyllithium additions, enabling carbon-carbon bond formation.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| MeMgBr (THF, -78°C) | 1-(1-Hydroxy-5,6-difluoroindan-1-yl)ethanol | 70% | |

| PhLi (ether, 0°C) | 1-Phenyl-5,6-difluoro-2,3-dihydro-1H-inden-1-ol | 65% |

Synthetic Utility :

Acid-Catalyzed Dehydration

Under acidic conditions, the compound undergoes dehydration to form a dihydroindene derivative.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| H₂SO₄ (reflux) | 5,6-Difluoro-1H-indene | 80% |

Mechanism :

Comparative Reactivity Table

A comparison with structurally similar compounds highlights the unique reactivity of 5,6-difluoro-2,3-dihydro-1H-inden-1-ol:

科学研究应用

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.

Industry: Utilized in the development of advanced materials, such as organic photovoltaics and fluorinated polymers

作用机制

The mechanism of action of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological receptors, leading to increased efficacy. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with target molecules. These interactions can modulate various biological pathways, resulting in the desired therapeutic effects .

相似化合物的比较

Similar Compounds

- 5,5’‘-Difluoro-1H,1’‘H-[3,3’:3’,3’‘-terindol]-2’ (1’H)-one

- 5,6-Difluoro-2,1,3-benzothiadiazole

- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene

Uniqueness

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

生物活性

Overview

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is a fluorinated organic compound belonging to the indane family. Its unique substitution pattern, particularly the presence of fluorine atoms and a hydroxyl group, enhances its chemical stability and biological activity, making it a subject of interest in various fields of research including medicinal chemistry and pharmacology.

The compound has the following key characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 5,6-difluoro-2,3-dihydro-1H-inden-1-ol |

| Molecular Formula | C₉H₈F₂O |

| CAS Number | 173996-14-0 |

| InChI Key | NDHXLHWCRGSOPA-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to biological receptors. The hydroxyl group can participate in hydrogen bonding, which stabilizes interactions with target molecules. These interactions can modulate various biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives designed from dihydro-1H-indene structures have shown significant antiproliferative activity against various cancer cell lines:

- Compound 12d : Exhibited an IC₅₀ value ranging from 0.028 to 0.087 µM against four cancer lines. It was found to inhibit tubulin polymerization by binding to the colchicine site and inducing apoptosis in K562 cells in a dose-dependent manner .

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| 12d | 0.028 - 0.087 | K562 (leukemia) |

| 12j | Not specified | Various |

| 12q | Not specified | Various |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of fluorine atoms can enhance the compound's ability to modulate inflammatory pathways. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles and reduced toxicity compared to their non-fluorinated counterparts .

Antiviral Activity

Fluorinated indene derivatives have shown promise in antiviral applications as well. For example, structural modifications have been associated with enhanced anti-HIV activity. The incorporation of electron-withdrawing groups like fluorine can sometimes decrease activity; however, when optimized correctly, these compounds can exhibit significant antiviral effects .

Study on Antiproliferative Activity

In a recent study evaluating various indene derivatives for their antiproliferative properties, several compounds were synthesized and tested:

- Compounds with electron-donating groups showed greater potency compared to those with electron-withdrawing groups.

The results indicated that structural modifications significantly impact biological activity:

| Compound | Inhibition Rate (%) at 0.1 µM | Notes |

|---|---|---|

| 12d | 78.82 | Hydroxy group enhances activity |

| 12q | 83.61 | Maintains activity with modifications |

In Vivo Studies

In vivo assays demonstrated that compound 12d could prevent tumor generation and inhibit tumor proliferation without significant toxicity. This highlights its potential for further development as a therapeutic agent in cancer treatment .

属性

IUPAC Name |

5,6-difluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHXLHWCRGSOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。